REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+].[Na+].[Cl:7][C:8]1[CH:16]=[C:15]([Cl:17])[C:14]([S:18](Cl)(=[O:20])=[O:19])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[OH-].[Na+].Cl>O>[Cl:17][C:15]1[CH:16]=[C:8]([Cl:7])[C:9]([C:10]([OH:12])=[O:11])=[CH:13][C:14]=1[S:18]([OH:20])=[O:19] |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
378 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
290 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
290 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
440 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred for 3 hours at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three liter flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the temperature below 20° C.
|
Type
|
CUSTOM
|
Details
|
the pH of the reaction at 9
|
Type
|
ADDITION
|
Details
|
When the addition of the reagents
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
The 2,4-dichloro-5-carboxybenzenesulfinic acid which precipitates
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with ice water
|
Type
|
CUSTOM
|
Details
|
used in the next step without further purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)C(=O)O)S(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |